molecular formula C14H17NO4S2 B6807286 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide

Cat. No.: B6807286
M. Wt: 327.4 g/mol
InChI Key: ATIXYAXYOHCINE-VXGBXAGGSA-N
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Description

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a benzothiophene core, which is a sulfur-containing heterocycle, and a hydroxyoxolan moiety, which is a five-membered ring with an oxygen atom. The presence of sulfonamide functionality adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S2/c1-8-4-3-5-10-13(8)20-9(2)14(10)21(17,18)15-11-6-19-7-12(11)16/h3-5,11-12,15-16H,6-7H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIXYAXYOHCINE-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)NC3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)N[C@@H]3COC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-methylthiophenol and an appropriate electrophile.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxyoxolan Moiety: The hydroxyoxolan moiety is attached via a nucleophilic substitution reaction, where a suitable oxirane (epoxide) reacts with the sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The hydroxy group in the oxolan ring can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions. These interactions can influence various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-carboxamide
  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride

Uniqueness

Compared to similar compounds, N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2,7-dimethyl-1-benzothiophene-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

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